molecular formula C33H66NO8P B1504112 1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine CAS No. 326495-41-4

1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine

Cat. No.: B1504112
CAS No.: 326495-41-4
M. Wt: 690.2 g/mol
InChI Key: NEZDNQCXEZDCBI-QHDWWDETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine: is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is particularly interesting due to its unique structure, which includes deuterated tetradecanoyloxy groups, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine involves several steps. The primary method includes the esterification of glycerol with tetradecanoic acid, followed by the introduction of deuterium atoms. The final step involves the phosphorylation of the resulting compound to form the phosphate group. The reaction conditions typically require the use of catalysts such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the phosphate group into a phosphite or phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phosphites or phosphine oxides.

    Substitution: Formation of substituted phospholipids with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a model system for studying the behavior of phospholipids in various environments. Its deuterated form allows for detailed analysis using nuclear magnetic resonance spectroscopy.

Biology: In biological research, it is used to study membrane dynamics and interactions. The deuterated groups provide a unique advantage in tracking the movement and distribution of phospholipids within cell membranes.

Medicine: In medicine, this compound is explored for its potential in drug delivery systems. Its ability to integrate into cell membranes makes it a promising candidate for delivering therapeutic agents directly to target cells.

Industry: In the industrial sector, it is used in the formulation of specialized lubricants and coatings. Its unique properties enhance the performance and durability of these products.

Mechanism of Action

The mechanism of action of 1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine involves its integration into cell membranes. The deuterated tetradecanoyloxy groups interact with the lipid bilayer, enhancing membrane stability and fluidity. This interaction facilitates the transport of molecules across the membrane, making it an effective carrier for drug delivery. The phosphate group plays a crucial role in anchoring the compound to the membrane, ensuring its stability and functionality.

Comparison with Similar Compounds

  • 2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
  • 1,2-Dimyristoyl-sn-Glycero-3-Phosphatidylethanolamine

Comparison: Compared to similar compounds, 1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine stands out due to its deuterated tetradecanoyloxy groups. These groups provide unique advantages in spectroscopic analysis and enhance the compound’s stability within cell membranes. Additionally, its specific structure allows for more efficient integration into lipid bilayers, making it a superior candidate for applications in drug delivery and membrane studies.

Properties

IUPAC Name

2-azaniumylethyl [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZDNQCXEZDCBI-QHDWWDETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H66NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677037
Record name 2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326495-41-4
Record name 2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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